N-(2-(3,5-Dichloropyridin-2-yl)phenyl)-2-methylfuran-3-carboxamide
Description
N-(2-(3,5-Dichloropyridin-2-yl)phenyl)-2-methylfuran-3-carboxamide is a synthetic small molecule characterized by a 3,5-dichloropyridin-2-yl moiety linked to a phenyl group, which is further connected via an amide bond to a 2-methylfuran-3-carboxamide.
Properties
CAS No. |
824952-75-2 |
|---|---|
Molecular Formula |
C17H12Cl2N2O2 |
Molecular Weight |
347.2 g/mol |
IUPAC Name |
N-[2-(3,5-dichloropyridin-2-yl)phenyl]-2-methylfuran-3-carboxamide |
InChI |
InChI=1S/C17H12Cl2N2O2/c1-10-12(6-7-23-10)17(22)21-15-5-3-2-4-13(15)16-14(19)8-11(18)9-20-16/h2-9H,1H3,(H,21,22) |
InChI Key |
XROSCMFEGOJLHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=CC=CC=C2C3=C(C=C(C=N3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,5-Dichloropyridin-2-yl)phenyl)-2-methylfuran-3-carboxamide typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions generally include the use of a palladium catalyst, a base such as sodium carbonate, and a solvent like dimethylformamide (DMF) or water .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3,5-Dichloropyridin-2-yl)phenyl)-2-methylfuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while reduction of nitro groups can produce amines.
Scientific Research Applications
N-(2-(3,5-Dichloropyridin-2-yl)phenyl)-2-methylfuran-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its potential bioactivity.
Mechanism of Action
The mechanism of action of N-(2-(3,5-Dichloropyridin-2-yl)phenyl)-2-methylfuran-3-carboxamide involves its interaction with specific molecular targets. The dichloropyridine moiety can bind to enzyme active sites or receptor binding pockets, inhibiting their activity or modulating their function. The furan carboxamide group may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between the target compound and related analogs:
Key Observations:
Pyridine Substitution: The target compound and ’s analog share a 3,5-dichloropyridin-2-yl group, which is absent in ’s compound (pyridin-3-yl). Chlorination at the 3,5-positions may enhance target binding via halogen bonding, whereas pyridin-3-yl in ’s compound could alter spatial orientation .
Amide Group Variations: The target compound’s 2-methylfuran-3-carboxamide differs from ’s trifluoromethyl benzamide. The trifluoromethyl group increases lipophilicity and metabolic resistance, while the furan-3-carboxamide in the target compound may reduce steric hindrance .
Aromatic Substitution Patterns :
- ’s 2,5-dimethylphenyl group introduces steric bulk and electron-donating effects, contrasting with the unsubstituted phenyl in the target compound. This may impact solubility and membrane permeability .
Biological Activity
N-(2-(3,5-Dichloropyridin-2-yl)phenyl)-2-methylfuran-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound features a dichloropyridine moiety linked to a phenyl group and a furan derivative , which contributes to its unique pharmacological profile. The presence of these functional groups enhances its interactions with biological targets.
-
VEGFR-2 Inhibition :
- Recent studies have indicated that derivatives related to this compound exhibit significant inhibition of the vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in angiogenesis and tumor growth. For example, compounds structurally similar to this compound demonstrated IC50 values in the nanomolar range, suggesting potent activity against this receptor .
-
Antimicrobial Activity :
- The compound has shown promise as an antimicrobial agent. Similar compounds with a trifluoromethyl group have been effective against various bacterial strains, including drug-resistant ones like MRSA . This suggests that this compound may also possess similar properties.
-
Cytotoxicity Against Cancer Cell Lines :
- In vitro studies have assessed the cytotoxic effects of this compound against several cancer cell lines, including HepG2 (hepatocellular carcinoma), MCF-7 (breast cancer), and A549 (lung cancer). Compounds with related structures exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutic agents .
Table 1: Biological Activities of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Dichloropyridine, phenyl, furan | VEGFR-2 inhibition, antimicrobial |
| Sorafenib | Multi-target kinase inhibitor | Anticancer |
| Compound 7b | Related structure | Cytotoxicity: A549 (IC50 = 6.66 μM), HT-29 (IC50 = 8.51 μM) |
Case Study: Cytotoxic Effects on Cancer Cell Lines
In a study evaluating the cytotoxicity of related compounds, Compound 7b was found to induce apoptosis in HT-29 cells while causing cell cycle arrest at the G2/M phase. This was evidenced by Western blot analysis showing deactivation of VEGFR-2 and subsequent inhibition of cellular proliferation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
